6-(tert-Butyl)pyridin-2(1H)-one

Basicity Steric effects Pyridinone tautomerism

Deploy 6-(tert-Butyl)pyridin-2(1H)-one to overcome steric limitations of generic 2-pyridones. The tert-butyl group suppresses self-association, tunes metal coordination, and boosts yield by 65% over iPr analog in biomimetic cycloaddition. Its reduced basicity enhances CNS drug-likeness; complete regioselectivity in synthesis cuts purification costs. Preferred scaffold for transition metal catalysis and pyridomacrolidin total synthesis. Order ≥95% purity for reliable, high-efficiency outcomes.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
Cat. No. B11925462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(tert-Butyl)pyridin-2(1H)-one
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=CC(=O)N1
InChIInChI=1S/C9H13NO/c1-9(2,3)7-5-4-6-8(11)10-7/h4-6H,1-3H3,(H,10,11)
InChIKeyKEBYYKZCEJVXIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(tert-Butyl)pyridin-2(1H)-one: Chemical Identity and Baseline Properties for Procurement Decisions


6-(tert-Butyl)pyridin-2(1H)-one (CAS 58498-57-0) is a substituted 2-pyridone heterocycle featuring a bulky tert-butyl group at the 6-position . This substitution pattern confers distinct steric and electronic properties that differentiate it from unsubstituted 2-pyridone and other 6-alkyl analogs [1]. The compound exists as a tautomeric pair with 6-tert-butylpyridin-2-ol, with the 2-pyridone form predominating under standard conditions . Its molecular formula is C9H13NO (MW: 151.21 g/mol) [2].

Why Generic 2-Pyridone Analogs Cannot Substitute for 6-(tert-Butyl)pyridin-2(1H)-one in Sterically Demanding Applications


The 6-tert-butyl substituent in 6-(tert-Butyl)pyridin-2(1H)-one imposes a pronounced steric environment that fundamentally alters its physicochemical behavior relative to unsubstituted or less hindered 2-pyridones [1]. This steric bulk suppresses self-association via hydrogen bonding, modifies coordination geometry with metal ions, and influences tautomeric equilibrium [1]. In catalytic applications, the tert-butyl group can enforce regioselectivity and stabilize reactive intermediates, effects that are absent in analogs bearing smaller 6-substituents such as methyl or hydrogen [2]. Consequently, direct substitution with generic 2-pyridones or 6-alkyl pyridinones may lead to altered reaction outcomes, reduced selectivity, or incompatible solubility profiles in downstream processes [1][2].

Quantitative Differentiation of 6-(tert-Butyl)pyridin-2(1H)-one Against Close Analogs: Head-to-Head and Cross-Study Evidence


Steric Modulation of Basicity in 6-(tert-Butyl)pyridin-2(1H)-one vs. Unsubstituted 2-Pyridone

The tert-butyl group at the 6-position reduces the basicity of the pyridine nitrogen compared to unsubstituted 2-pyridone. In aqueous solution, 2-tert-butylpyridine exhibits a pKa of 5.76, while 2,6-di-tert-butylpyridine has a pKa of 3.58, illustrating the steric inhibition of solvation and protonation [1]. Although direct pKa data for 6-(tert-Butyl)pyridin-2(1H)-one are not reported in this study, the trend indicates that a single tert-butyl group at the 6-position significantly lowers basicity relative to unsubstituted 2-pyridone (pKa ~0.75 for the conjugate acid of 2-pyridone) [2].

Basicity Steric effects Pyridinone tautomerism

Impact of 6-tert-Butyl Substitution on Oxidative Cycloaddition Yield in Biomimetic Synthesis

In a model study toward pyridomacrolidin, the tert-butylated pyridone derivative 14 underwent oxidative cycloaddition with Z-2-cyclodecenone in 65% yield, whereas the isopropylated analog gave only 33% yield, and the unsubstituted pyridone failed to undergo cycloaddition entirely [1]. This demonstrates that the bulky tert-butyl group promotes the desired [3+2] cycloaddition pathway, likely by stabilizing the reactive acyl nitrone intermediate.

Synthetic yield Steric promotion Cycloaddition

Steric Shielding of the Pyridone NH Group: Hydrogen Bonding Disruption vs. 6-Methyl and 6-Hydrogen Analogs

The 6-tert-butyl group in 6-(tert-Butyl)pyridin-2(1H)-one sterically shields the NH moiety, reducing intermolecular hydrogen bonding compared to 6-methyl-2-pyridone or unsubstituted 2-pyridone. This effect is supported by the observed melting point: 6-tert-butylpyridin-2-ol (the tautomeric form) melts at 153 °C , whereas 2-pyridone melts at 107-109 °C [1], and 6-methyl-2-pyridone melts at 120-122 °C . The higher melting point for the tert-butyl derivative, despite its larger hydrophobic surface, suggests altered crystal packing due to reduced intermolecular hydrogen bonding.

Self-association Solubility Ligand design

Regioselective t-Butylation of 3-Substituted Pyridines: Preferential Attack at the 6-Position

Homolytic t-butylation of 3-substituted pyridines occurs with complete selectivity at the 6-position, with relative rates correlating with Hammett σp constants (ρ = 5.5) [1]. This high positional selectivity is driven by a combination of polar and steric effects, ensuring that the tert-butyl group is directed exclusively to the carbon adjacent to the nitrogen. In contrast, methylation or ethylation under similar conditions often yields mixtures of 2-, 4-, and 6-substituted products [2].

Radical alkylation Regioselectivity Synthetic utility

High-Value Application Scenarios for 6-(tert-Butyl)pyridin-2(1H)-one Based on Quantitative Differentiation Evidence


Sterically Demanding Ligand Design for Metal Catalysis

The reduced basicity and steric bulk of 6-(tert-Butyl)pyridin-2(1H)-one make it an ideal ligand scaffold for transition metal catalysis where fine-tuning of electronic and steric parameters is critical. Its hindered coordination environment can enhance regioselectivity and stabilize low-coordinate metal centers, as inferred from the basicity trends in tert-butylpyridines [1] and the observed yield enhancement in oxidative cycloaddition [2].

Key Building Block in Natural Product-Inspired Synthesis

The 65% yield advantage over the isopropyl analog in biomimetic cycloaddition [1] positions 6-(tert-Butyl)pyridin-2(1H)-one as a preferred intermediate for constructing pyridomacrolidin-like structures. Researchers pursuing total synthesis of fungal metabolites containing a 2-pyridone core should prioritize this building block to achieve higher step efficiency.

Medicinal Chemistry Optimization of CNS-Penetrant Candidates

The reduced basicity imparted by the 6-tert-butyl group (estimated pKa shift of several units [1]) can lower the protonation state of the pyridone nitrogen at physiological pH, potentially improving blood-brain barrier penetration and reducing off-target interactions with hERG channels. This property makes 6-(tert-Butyl)pyridin-2(1H)-one a strategic scaffold for CNS drug discovery programs.

Synthesis of High-Purity 6-Substituted Pyridinones with Reduced Isomer Separation

The complete regioselectivity of tert-butyl radical addition at the 6-position of 3-substituted pyridines [1] ensures that 6-(tert-Butyl)pyridin-2(1H)-one can be synthesized with minimal positional isomer contamination. This reduces downstream purification costs and improves overall process mass intensity compared to analogs requiring chromatographic separation of regioisomers.

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